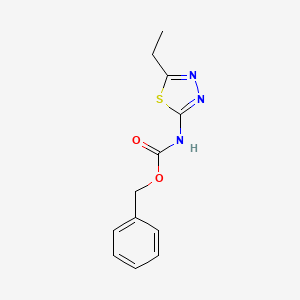
4-(1-naphthylsulfonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-naphthylsulfonyl)morpholine, also known as NSM, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. NSM is a morpholine derivative with a naphthylsulfonyl group attached to the nitrogen atom. The compound has a molecular weight of 311.4 g/mol and a melting point of 186-189°C.
科学研究应用
4-(1-naphthylsulfonyl)morpholine has been extensively studied for its diverse applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, cholinesterases, and α-glucosidase. These enzymes play a crucial role in various diseases such as Alzheimer's disease, diabetes, and cancer. Therefore, this compound has the potential to be developed as a therapeutic agent for these diseases.
This compound has also been studied for its antifungal and antibacterial properties. The compound has been found to exhibit significant activity against various fungal and bacterial strains. This makes this compound a potential candidate for the development of new antibiotics and antifungal agents.
作用机制
The mechanism of action of 4-(1-naphthylsulfonyl)morpholine is not well understood. However, studies have suggested that the compound inhibits the activity of enzymes by binding to the active site and blocking the substrate from binding. This leads to the inhibition of the enzyme's activity and subsequently the inhibition of the disease-associated pathways.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Studies have shown that the compound exhibits antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. This compound has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
4-(1-naphthylsulfonyl)morpholine has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize, making it readily available for research purposes. This compound is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations is that the compound is not very water-soluble, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the research on 4-(1-naphthylsulfonyl)morpholine. One of the future directions is the development of this compound as a therapeutic agent for various diseases such as Alzheimer's disease, diabetes, and cancer. Another future direction is the development of this compound as a new antibiotic or antifungal agent. Additionally, future research could focus on the understanding of the mechanism of action of this compound and the identification of new targets for the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. The compound has been found to exhibit potent inhibitory activity against various enzymes, making it a potential candidate for the development of new therapeutic agents. This compound has also been found to exhibit antifungal and antibacterial properties, which makes it a potential candidate for the development of new antibiotics and antifungal agents. Future research could focus on the development of this compound as a therapeutic agent for various diseases and the understanding of its mechanism of action.
合成方法
The synthesis of 4-(1-naphthylsulfonyl)morpholine can be achieved through various methods. One of the most common methods is the reaction between 4-morpholineethanol and 1-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid in a moderate yield. Other methods include the reaction between morpholine and 1-naphthalenesulfonyl chloride, or the reaction between morpholine and 1-naphthalenesulfonyl isocyanate.
属性
IUPAC Name |
4-naphthalen-1-ylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c16-19(17,15-8-10-18-11-9-15)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFFHUDQCVBCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5735853.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5735855.png)
![4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5735861.png)

![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5735870.png)
![1,9-dimethyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5735890.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5735913.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5735925.png)


![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-1-propanone](/img/structure/B5735943.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5735945.png)
